

# Toxicological profile and safety assessment of Bromo-dragonfly

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An In-depth Technical Guide on the Toxicological Profile and Safety Assessment of Bromo-Dragonfly

#### Introduction

Bromo-Dragonfly (1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine) is a potent synthetic hallucinogen related to the phenethylamine family.[1][2] First synthesized in 1998 by David E. Nichols's laboratory at Purdue University for research into the serotonin receptor system, it has since emerged as a dangerous designer drug on the recreational market in the early 2000s.[3][4][5][6] Its name is derived from the resemblance of its molecular structure to a dragonfly.[2][3] Bromo-Dragonfly is known for its exceptionally high potency, long duration of action, and significant toxicity, which has been linked to numerous hospitalizations and fatalities worldwide.[1][3][7][8] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of Bromo-Dragonfly, intended for researchers, scientists, and drug development professionals.

# Pharmacology Pharmacodynamics

The primary mechanism of action for Bromo-Dragonfly's profound psychedelic effects is its potent agonist activity at serotonin 5-HT<sub>2</sub> receptors.[1][9][10][11] It exhibits very high affinity for the 5-HT<sub>28</sub> and 5-HT<sub>2</sub>c receptors and moderate affinity for the 5-HT<sub>28</sub> receptor, acting as a full



agonist at all three.[1] The R-(-)-bromo-Dragonfly stereoisomer is the more pharmacologically active enantiomer.[1][2][4][9]

In addition to its serotonergic activity, Bromo-Dragonfly is a potent inhibitor of monoamine oxidase A (MAO-A).[1][4][10] This inhibition likely contributes to its extended duration of action and may potentiate the effects of other monoaminergic substances. Some evidence also suggests that it acts as an agonist at  $\alpha$ 1-adrenergic receptors, which could explain the severe vasoconstriction observed in cases of overdose.[3]

Table 1: Receptor Binding Affinities of Bromo-Dragonfly

Receptor	Binding Affinity (K <sub>i</sub> , nM)
5-HT <sub>2a</sub>	0.04
5-HT₂c	0.02
5-HT <sub>28</sub>	0.19

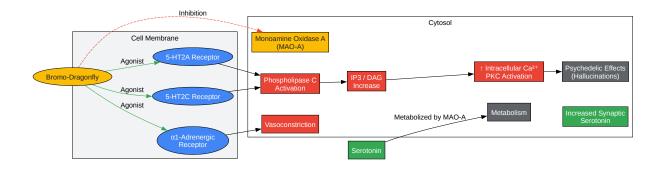
Source:[1]

#### **Pharmacokinetics**

Bromo-Dragonfly is characterized by a delayed onset of action, which can be up to 6 hours, and an extremely long duration of effects, lasting from 1 to 3 days.[1] In vitro studies using human liver microsomes and cytosol have shown that Bromo-Dragonfly is resistant to hepatic metabolism.[12] This resistance to metabolic breakdown is a key factor in its prolonged and unpredictable effects. The furanyl rings in its structure are thought to impair enzymatic clearance.[13]

## **Signaling Pathway of Bromo-Dragonfly**





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Caption: Bromo-Dragonfly's interaction with serotonin and adrenergic receptors, and MAO-A.

# **Toxicological Profile Acute Toxicity**

Bromo-Dragonfly exhibits high acute toxicity in humans.[1] Doses are in the microgram range, typically from 100 to 1,000  $\mu$ g orally.[1] However, fatalities have been reported at doses as low as approximately 700  $\mu$ g.[1] The toxicity is exacerbated by its steep dose-response curve and the potential for misidentification with less potent substances like 2C-B-FLY, leading to accidental overdoses.[1] In silico studies predict significant acute toxicity, with variations across species, and a notable risk of cardiotoxicity associated with the inhibition of the hERG channel. [14]

## **Clinical Effects of Overdose**



Overdose on Bromo-Dragonfly can lead to a range of severe and life-threatening symptoms.[7] These include:

- Severe Vasoconstriction: This is a hallmark of Bromo-Dragonfly toxicity and can lead to tissue necrosis and gangrene, sometimes requiring amputation of extremities.[1][4][15]
- Serotonin Syndrome: Symptoms include agitation, confusion, tachycardia, hypertension, hyperthermia, muscle rigidity, and seizures.[11][13]
- Psychiatric Effects: Profound and terrifying hallucinations, anxiety, panic attacks, and psychosis have been reported.[1][4]
- Other Severe Effects: Seizures, renal failure, and liver failure have also been observed in cases of severe intoxication.[7]

# Safety Assessment Human Case Reports and Fatalities

Numerous case reports have documented severe toxicity and fatalities associated with Bromo-Dragonfly consumption across Europe and the United States.[1][2][3][5] These incidents often involve the mislabeling of the substance or the co-ingestion of other drugs.[1]

Table 2: Summary of Selected Bromo-Dragonfly Human Case Reports



Case Description	Age/Sex	Reported Dose	Key Clinical Features	Outcome	Reference
Swedish Male	35/M	Massive (unknown)	Severe vasoconstricti on, necrosis, gangrene	Amputation of feet and fingers	[1]
Copenhagen Male	22/M	Unknown	Terrifying hallucinations	Fatal	[1]
US Young Adults	Young Adults	Unknown (thought to be 2C-E)	Seizures, vomiting blood, terrifying hallucinations	2 Fatalities, multiple hospitalizatio ns	[1]
Danish Female	18/F	Ingestion of liquid	Post-mortem analysis	Fatal	[5][7][16]
English Patient	N/A	Unknown	Inhalation of vomit, near- fatal asphyxia, seizures	Survived	[1]

#### **Dangerous Interactions**

The MAO-A inhibitory properties of Bromo-Dragonfly create a high risk of dangerous interactions with other serotonergic drugs, such as antidepressants (SSRIs, MAOIs), and stimulants like MDMA or amphetamines. Such combinations can precipitate a severe or fatal serotonin syndrome.

# **Analytical Methodology**

The detection and quantification of Bromo-Dragonfly in biological specimens are crucial for clinical and forensic toxicology. The primary analytical techniques employed are liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry



(GC-MS).[2][16] These methods allow for the unambiguous identification and quantification of the substance in blood, urine, and other tissues.

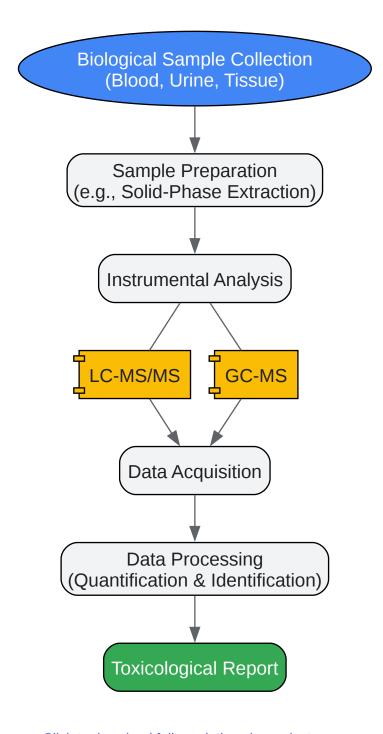
Table 3: Bromo-Dragonfly Concentrations in a Fatal Case

Specimen	Concentration (mg/kg)
Femoral Blood	0.0047
Urine	0.033
Vitreous Humour	0.0005

Source:[16]

# **Analytical Workflow for Bromo-Dragonfly Detection**





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Caption: A generalized workflow for the toxicological analysis of Bromo-Dragonfly.

## Conclusion

Bromo-Dragonfly is a highly potent and dangerous synthetic hallucinogen with a complex and concerning toxicological profile. Its high affinity for serotonin receptors, coupled with its MAO-A inhibitory properties and resistance to metabolism, results in a prolonged and unpredictable



course of effects. The significant risk of severe vasoconstriction, serotonin syndrome, and other life-threatening complications, even at low doses, underscores the substantial danger it poses to public health. The information presented in this guide highlights the critical need for awareness among the scientific and medical communities regarding the severe toxicity of Bromo-Dragonfly.

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